8-bromo-4aH-pyrido[4,3-d]pyrimidin-4-one
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Overview
Description
8-Bromo-4aH-pyrido[4,3-d]pyrimidin-4-one is a heterocyclic compound with a molecular formula of C7H4BrN3O. This compound is part of the pyrido[4,3-d]pyrimidinone family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 8-bromo-4aH-pyrido[4,3-d]pyrimidin-4-one typically involves the bromination of pyrido[4,3-d]pyrimidin-4-one. The reaction is carried out under controlled conditions using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually performed in an organic solvent such as acetonitrile or dichloromethane at room temperature or slightly elevated temperatures .
Chemical Reactions Analysis
8-Bromo-4aH-pyrido[4,3-d]pyrimidin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dehalogenated derivatives.
Coupling Reactions: It can participate in palladium-catalyzed coupling reactions such as Suzuki or Heck reactions to form various substituted derivatives.
Scientific Research Applications
8-Bromo-4aH-pyrido[4,3-d]pyrimidin-4-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including kinase inhibitors and other therapeutic agents.
Biological Studies: The compound is studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 8-bromo-4aH-pyrido[4,3-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the modulation of various cellular pathways involved in cell growth, differentiation, and apoptosis .
Comparison with Similar Compounds
8-Bromo-4aH-pyrido[4,3-d]pyrimidin-4-one can be compared with other similar compounds such as:
Pyrido[3,4-d]pyrimidin-4-one: Lacks the bromine substituent and may have different biological activities.
Pyrazolo[3,4-d]pyrimidine: Contains a pyrazole ring fused to the pyrimidine core, leading to different chemical properties and biological activities.
Pyrido[2,3-d]pyrimidin-7-one: Another structural isomer with distinct biological activities.
These comparisons highlight the unique properties of this compound, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C7H4BrN3O |
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Molecular Weight |
226.03 g/mol |
IUPAC Name |
8-bromo-4aH-pyrido[4,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C7H4BrN3O/c8-5-2-9-1-4-6(5)10-3-11-7(4)12/h1-4H |
InChI Key |
VQPDOKVWEOHDDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC=C(C2=NC=NC(=O)C21)Br |
Origin of Product |
United States |
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